2,6-Dichloro-4-methylnicotinaldehyde

Photochromism Solid-state photochemistry Electrocyclization

2,6-Dichloro-4-methylnicotinaldehyde (CAS 91591-70-7; IUPAC: 2,6-dichloro-4-methylpyridine-3-carbaldehyde) is a heterocyclic aromatic aldehyde belonging to the chlorinated nicotinaldehyde family. It features a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a formyl group at the 3-position.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 91591-70-7
Cat. No. B1601771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methylnicotinaldehyde
CAS91591-70-7
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C=O)Cl)Cl
InChIInChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3
InChIKeySRHRJWIUZARPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-methylnicotinaldehyde (CAS 91591-70-7) – Compound Class and Core Identity for Informed Procurement


2,6-Dichloro-4-methylnicotinaldehyde (CAS 91591-70-7; IUPAC: 2,6-dichloro-4-methylpyridine-3-carbaldehyde) is a heterocyclic aromatic aldehyde belonging to the chlorinated nicotinaldehyde family. It features a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a formyl group at the 3-position. The compound has a molecular formula of C₇H₅Cl₂NO, a molecular weight of 190.03 g·mol⁻¹, and a calculated logP of 2.51 . Commercially, it is supplied as a crystalline solid with typical purities of 95–98%, and it is classified under GHS07 as harmful if swallowed (H302) . Its defining structural feature – the combination of two electron-withdrawing chlorine atoms, a methyl substituent, and an aldehyde handle – makes it a versatile building block for further synthetic elaboration via cross-coupling, condensation, or oxidation reactions [1].

Why 2,6-Dichloro-4-methylnicotinaldehyde Cannot Be Replaced by Generic Nicotinaldehyde Analogs in R&D and Production


Chlorinated nicotinaldehyde derivatives are not interchangeable building blocks. The presence, position, and number of chlorine atoms, together with the 4-methyl substituent, control three critical properties: solid-state photochromic behavior, lipophilicity (logP), and melting point, all of which directly affect synthetic utility, purification, and formulation. Replacing 2,6-dichloro-4-methylnicotinaldehyde with 2,6-dichloronicotinaldehyde (lacking the 4-methyl group) forfeits the compound's signature solid-state photochromism, which has been explicitly documented as absent in demethylated analogs [1]. Substituting the chlorine atoms with hydrogen (i.e., using 4-methylnicotinaldehyde or nicotinaldehyde) reduces logP by approximately 1.5–2.0 log units, fundamentally altering extraction and chromatographic behavior . These property cliffs mean that procurement decisions based solely on generic class membership risk delivering a compound that fails to reproduce published reactivity, photophysical performance, or downstream product purity.

Quantitative Differentiation Evidence for 2,6-Dichloro-4-methylnicotinaldehyde Against Its Closest Analogs


Solid-State Photochromism: Exclusive Reversible Colorless-to-Blue Switching Under UV Irradiation

2,6-Dichloro-4-methylnicotinaldehyde exhibits reversible solid-state photochromism: upon UV irradiation, colorless crystals turn blue via electrocyclization to an (E)-o-xylylenol intermediate, and the color reverts upon exposure to visible light or heating. The 4-methyl group is structurally essential for this behavior. A crystallographic study comparing three photochromic and three non-photochromic derivatives explicitly demonstrated that removal or repositioning of the methyl substituent abolishes photochromism [1]. The photochromic reaction produces benzocyclobutenol as the isolable photoreaction product upon prolonged UV exposure [2]. In contrast, 2,6-dichloronicotinaldehyde (CAS 55304-73-9), which lacks the 4-methyl group, does not display this photochromic behavior under the same experimental conditions [1].

Photochromism Solid-state photochemistry Electrocyclization

Melting Point Differentiation: 59°C vs. 74–75°C for the Closest Dichloro Analog

The melting point of 2,6-dichloro-4-methylnicotinaldehyde is 59°C (colorless needles from petrol) [1]. The closest structural analog, 2,6-dichloronicotinaldehyde (CAS 55304-73-9), melts at 74–75°C (literature value) . The 15–16°C depression in melting point arises from the 4-methyl substituent disrupting crystal packing. This difference has practical implications for recrystallization solvent selection, melting-point-based identity verification, and thermal stability during storage and shipping.

Thermal analysis Crystallinity Purification

Lipophilicity (LogP) Advantage for Non-Aqueous Extraction and Chromatography

The calculated logP of 2,6-dichloro-4-methylnicotinaldehyde is 2.51 . This value is approximately 2.0 log units higher than that of the parent compound nicotinaldehyde (logP 0.57) and approximately 1.5 log units higher than 4-methylnicotinaldehyde (logP 1.03) . The increased lipophilicity is a direct consequence of the two chlorine atoms and the methyl group. In practical terms, a logP >2 predicts preferential partitioning into organic solvents such as ethyl acetate or dichloromethane, facilitating liquid-liquid extraction and reverse-phase chromatographic purification with longer retention times.

Lipophilicity LogP Extraction efficiency Chromatographic retention

Polar Surface Area (PSA) Consistency with Hydrogen-Bond Acceptor Count for Drug-Likeness Filtering

The topological polar surface area (TPSA) of 2,6-dichloro-4-methylnicotinaldehyde is 29.96 Ų, and it possesses 2 hydrogen-bond acceptors (the pyridine nitrogen and the aldehyde oxygen) with zero hydrogen-bond donors . These values are identical to those of nicotinaldehyde (PSA 29.96 Ų, 2 HBA, 0 HBD) , but the target compound achieves this while offering a significantly higher logP (2.51 vs. 0.57). This combination – low PSA with elevated lipophilicity – places the compound in a favorable region of drug-likeness space for CNS-targeted or intracellular targets where passive membrane permeability is desirable without exceeding the PSA threshold of 140 Ų associated with poor oral bioavailability.

Drug-likeness Polar surface area Medicinal chemistry Lead optimization

High-Confidence Application Scenarios for 2,6-Dichloro-4-methylnicotinaldehyde Based on Verified Quantitative Differentiation


Photochromic Material Development: Solid-State Optical Switching and Data Storage

The exclusive solid-state photochromism of 2,6-dichloro-4-methylnicotinaldehyde – reversible colorless-to-blue switching under UV irradiation with thermal or visible-light reversion [1] – makes it a candidate molecular switch for optical memory devices, photochromic inks, and UV-sensitive indicators. Researchers developing photoresponsive materials must procure this specific substitution pattern because the 4-methyl group is demonstrated to be structurally indispensable for photochromic activity; the 4-desmethyl analog (2,6-dichloronicotinaldehyde) is photochemically inert under identical conditions [2].

Synthetic Intermediate for Cross-Coupling-Derived Compound Libraries

The two chlorine atoms at the 2- and 6-positions serve as orthogonal leaving groups for sequential Suzuki-Miyaura, Negishi, or Buchwald-Hartwig cross-coupling reactions, while the aldehyde group at the 3-position enables condensation with amines, hydrazines, or active methylene compounds . The favorable logP of 2.51 ensures efficient extraction of coupling products into organic solvents, simplifying purification. For medicinal chemistry groups building substituted pyridine libraries, this compound offers a differentiated scaffold that combines high lipophilicity with low PSA (29.96 Ų) and zero HBD , attributes that are preserved through subsequent synthetic transformations.

Thyroid Hormone Receptor Modulator Lead Optimization Programs

Patent literature identifies 2,6-dichloro-4-methylnicotinaldehyde derivatives as thyroid hormone analogs under investigation for obesity, hyperlipidemia, and diabetes . The compound serves as a key aldehyde precursor for the construction of β-receptor agonist candidates. Its low PSA of 29.96 Ų and absence of hydrogen-bond donors are consistent with the physicochemical profile desired for intracellular nuclear hormone receptor targets, where passive membrane permeability is a prerequisite for target engagement.

Quality Control Reference Standard for Melting-Point-Based Identity Verification

With a melting point of 59°C – significantly lower than the 74–75°C of 2,6-dichloronicotinaldehyde – 2,6-dichloro-4-methylnicotinaldehyde can serve as a distinctive reference standard for melting-point-based identity confirmation. The 15–16°C mp depression provides a simple, equipment-agnostic method to distinguish the 4-methylated compound from its demethylated analog in incoming quality control workflows, reducing the risk of cross-contamination in multi-compound inventory environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-4-methylnicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.